molecular formula C12H17NO B13345832 ((2S,4R)-4-(o-Tolyl)tetrahydrofuran-2-yl)methanamine

((2S,4R)-4-(o-Tolyl)tetrahydrofuran-2-yl)methanamine

Cat. No.: B13345832
M. Wt: 191.27 g/mol
InChI Key: JOWIIZZYNJVGPT-QWRGUYRKSA-N
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Description

((2S,4R)-4-(o-Tolyl)tetrahydrofuran-2-yl)methanamine is a chiral amine compound that features a tetrahydrofuran ring substituted with an o-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,4R)-4-(o-Tolyl)tetrahydrofuran-2-yl)methanamine typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the o-Tolyl Group: This step involves the substitution of a hydrogen atom on the tetrahydrofuran ring with an o-tolyl group, often using Friedel-Crafts alkylation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

((2S,4R)-4-(o-Tolyl)tetrahydrofuran-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce different amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Possible use in the development of pharmaceuticals.

    Industry: Applications in the production of fine chemicals and intermediates.

Mechanism of Action

The mechanism by which ((2S,4R)-4-(o-Tolyl)tetrahydrofuran-2-yl)methanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets would depend on the context of its use, such as in medicinal chemistry or biological studies.

Comparison with Similar Compounds

Similar Compounds

  • ((2S,4R)-4-Phenylmethyltetrahydrofuran-2-yl)methanamine
  • ((2S,4R)-4-(p-Tolyl)tetrahydrofuran-2-yl)methanamine

Uniqueness

((2S,4R)-4-(o-Tolyl)tetrahydrofuran-2-yl)methanamine is unique due to its specific stereochemistry and the presence of the o-tolyl group, which can influence its reactivity and interactions compared to similar compounds.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

[(2S,4R)-4-(2-methylphenyl)oxolan-2-yl]methanamine

InChI

InChI=1S/C12H17NO/c1-9-4-2-3-5-12(9)10-6-11(7-13)14-8-10/h2-5,10-11H,6-8,13H2,1H3/t10-,11-/m0/s1

InChI Key

JOWIIZZYNJVGPT-QWRGUYRKSA-N

Isomeric SMILES

CC1=CC=CC=C1[C@H]2C[C@H](OC2)CN

Canonical SMILES

CC1=CC=CC=C1C2CC(OC2)CN

Origin of Product

United States

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